ML-SA5 - 2418670-70-7

ML-SA5

Catalog Number: EVT-2870167
CAS Number: 2418670-70-7
Molecular Formula: C19H24ClN3O4S2
Molecular Weight: 458.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML-SA5, chemically known as 1-N-(3-Chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide, is a synthetic compound extensively used in scientific research for its selective agonistic activity on the transient receptor potential mucolipin 1 (TRPML1) channel [, , , , ]. TRPML1 is a lysosomal cation channel crucial for various cellular processes, including lysosomal trafficking, autophagy, and membrane fusion [, , , , ]. By activating TRPML1, ML-SA5 has emerged as a valuable tool to investigate the role of this channel in various physiological and pathological conditions.

Source and Classification

ML-SA5 was developed as part of ongoing research into selective TRPML1 agonists. It belongs to the class of small molecules designed to influence ion channel activity, particularly in the context of lysosomal function and signaling pathways. The compound is categorized under organic compounds with specific structural features that facilitate its interaction with TRPML1 channels.

Synthesis Analysis

Methods and Technical Details

The synthesis of ML-SA5 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available organic precursors that contain functional groups amenable to modification.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of ML-SA5, various coupling reactions are employed.
    • Functional Group Modifications: These are necessary to introduce specific substituents that enhance the compound's efficacy and selectivity for TRPML1.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate ML-SA5 from byproducts and unreacted materials.

Technical details regarding the exact conditions (e.g., temperature, solvents) and reagents used in these reactions are often proprietary or detailed in specific chemical literature.

Molecular Structure Analysis

Structure and Data

The molecular structure of ML-SA5 is characterized by a specific arrangement of atoms that facilitates its binding to the TRPML1 channel. The compound includes:

  • Core Structure: A tetrazole ring which is crucial for its biological activity.
  • Substituents: Various functional groups attached to the core that enhance solubility and specificity.

Molecular data such as molecular weight, formula, and three-dimensional conformation can be derived from computational chemistry software or experimental techniques like X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

ML-SA5 participates in several significant chemical interactions:

  • Ion Channel Activation: ML-SA5 activates TRPML1 channels, leading to increased intracellular calcium levels. This activation is crucial for downstream signaling processes.
  • Autophagy Regulation: The compound inhibits autophagic flux by modulating lysosomal functions, specifically through interactions with autophagy-related proteins.

Technical details regarding these reactions often involve kinetic studies and concentration-response analyses to determine the efficacy of ML-SA5 in various biological assays.

Mechanism of Action

Process and Data

The mechanism by which ML-SA5 exerts its effects involves:

  1. TRPML1 Activation: Upon binding to TRPML1, ML-SA5 induces conformational changes that promote ion flow across the lysosomal membrane.
  2. Calcium Signaling: This activation leads to an influx of calcium ions, which is essential for various cellular processes including exocytosis and autophagy regulation.
  3. Autophagy Arrest: By stimulating TRPML1, ML-SA5 inhibits the fusion of autophagosomes with lysosomes, thereby halting autophagic degradation pathways.

Data supporting these mechanisms typically come from fluorescence imaging studies and biochemical assays measuring calcium levels and autophagic markers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ML-SA5 include:

  • Solubility: Soluble in organic solvents; specific solubility data can vary based on solvent choice.
  • Stability: Stability under physiological conditions is crucial for its application in biological studies.

Chemical properties may include:

  • Reactivity: Reacts with specific cellular components due to its functional groups.
  • pH Sensitivity: The activity may vary with pH, influencing its efficacy in different cellular environments.

Relevant data often comes from stability studies under various conditions.

Applications

Scientific Uses

ML-SA5 has several promising applications in scientific research:

  • Cancer Research: Investigating the role of TRPML1 in cancer cell proliferation and apoptosis.
  • Neurodegenerative Diseases: Exploring its potential to modulate lysosomal function in conditions like Alzheimer's disease.
  • Autophagy Studies: Serving as a tool to dissect autophagic pathways by selectively activating TRPML1 channels.

These applications highlight the compound's versatility as a research tool in understanding complex biological processes related to cell signaling and metabolism.

Molecular Pharmacology of ML-SA5 as a TRPML1 Agonist

TRPML1 Channel Activation Mechanisms by ML-SA5

ML-SA5 (Mucolipin Synthetic Agonist 5) is a potent synthetic activator of the transient receptor potential mucolipin 1 (TRPML1) channel, a lysosomal cation channel critical for maintaining cellular homeostasis. TRPML1 functions as a non-selective cation channel permeable to Ca²⁺, Fe²⁺, Zn²⁺, Na⁺, and K⁺ ions. ML-SA5 binds to TRPML1 within lysosomal membranes, inducing conformational changes that open the channel pore. This results in efflux of cations—particularly Ca²⁺—from lysosomes into the cytosol, a process essential for lysosomal signaling and trafficking [2] [8].

The half-maximal effective concentration (EC₅₀) of ML-SA5 for TRPML1 activation varies by experimental system:

  • 285 nM in dystrophic (mdx) mouse myocytes [3]
  • 0.885 µM in TRPML1-overexpressing HEK293 cells [6]
  • ~1 µM in human gastric HGT-1 cells [7]

These differences highlight context-dependent potency, influenced by cellular background and membrane lipid composition. Notably, ML-SA5 exhibits superior potency compared to earlier agonists like ML-SA1 (EC₅₀ = 9.7–15.3 µM) [2] [7]. Unlike endogenous agonists such as phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), ML-SA5’s synthetic structure allows consistent activation across pH gradients, making it a robust pharmacological tool [6] [7].

Table 1: Comparative Potency of TRPML1 Agonists

AgonistEC₅₀ (TRPML1 OE HEK293)EC₅₀ (TRPML1 KO HEK293)Selectivity for TRPML1
ML-SA50.885 ± 0.463 µM1.00 ± 0.371 µMLow (off-target effects)
Compound 1a0.481 µM>48.8 µMHigh

Structural Determinants of ML-SA5 Binding to TRPML1

The molecular structure of ML-SA5 (C₁₉H₂₄ClN₃O₄S₂; MW: 457.99 g/mol) enables specific interactions with TRPML1’s ligand-binding pocket. Cryo-electron microscopy studies reveal that ML-SA5 occupies a binding site distinct from the endogenous agonist PI(3,5)P₂, instead sharing a similar location with ML-SA1 [6]. Key structural features include:

  • Halogenated aromatic rings: A dichlorophenyl moiety enhances hydrophobic interactions within the binding cleft. Removal of chlorine atoms reduces potency by 2–3 fold [6].
  • Sulfonyl groups: Central sulfonamide bridges confer rigidity, positioning aromatic rings optimally for channel engagement [3] [6].
  • Tetrazole ring: Unlike newer agonists (e.g., Compound 1a), ML-SA5 lacks a tetrazole group, which may contribute to its off-target activity in TRPML1-knockout systems [6].

ML-SA5 binding induces expansion of TRPML1’s lower gate, facilitating ion permeation. However, its selectivity is imperfect, as it activates non-TRPML1 channels at higher concentrations—unlike advanced agonists like Compound 1a, which shows negligible activity in TRPML1-knockout cells [6].

Table 2: Functional Groups of ML-SA5 and Their Roles in TRPML1 Binding

Structural ElementRole in TRPML1 BindingImpact on Potency
Dichlorophenyl moietyHydrophobic anchoring to binding pocket2–3 fold reduction if removed
Central sulfonamideSpatial orientation of aromatic ringsCritical for conformational stability
Flexible alkyl chainsAccommodation in dynamic binding cleftTolerates minor modifications

Calcium Signaling Modulation via ML-SA5-Induced TRPML1 Activity

ML-SA5’s primary pharmacological effect is the mobilization of lysosomal Ca²⁺ stores, triggering downstream signaling cascades:

Lysosomal Exocytosis and Cellular Detoxification

TRPML1 activation by ML-SA5 stimulates lysosomal Ca²⁺ release (∼50–70% increase in cytosolic Ca²⁺), triggering synaptotagmin-mediated fusion of lysosomes with the plasma membrane. This promotes exocytosis of lysosomal contents, a mechanism critical for cellular detoxification. In uranium-induced nephrotoxicity models, ML-SA5 enhances renal uranium clearance by 40–60% via lysosomal exocytosis, reducing proximal tubular cell apoptosis [1] [4]. Similarly, in CLN3-deficient retinal pigment epithelial cells, ML-SA5 clears stored glycerophosphodiesters (GPDs) and globotriaosylceramide (Gb3) through exocytosis [9].

TFEB Activation and Lysosomal Biogenesis

Ca²⁺ release via ML-SA5-activated TRPML1 activates the phosphatase calcineurin, which dephosphorylates transcription factor EB (TFEB). This triggers TFEB nuclear translocation, upregulating lysosomal and autophagy genes (e.g., LAMP1, CTSD):

  • In uranium-loaded renal cells, ML-SA5 promotes TFEB nuclear translocation, establishing a positive feedback loop enhancing lysosomal exocytosis [4].
  • Duchenne muscular dystrophy (mdx) mice treated with ML-SA5 show TFEB-dependent restoration of lysosomal function, reducing muscle necrosis by >70% [8].

Mitochondrial Dysregulation in Cancer

In hepatocellular carcinoma (HCC) and melanoma cells, ML-SA5-induced Ca²⁺ release disrupts mitochondrial metabolism. Sustained Ca²⁺ transfer to mitochondria collapses the mitochondrial membrane potential (ΔΨm), elevating ROS production. This activates p53-mediated apoptosis via cytochrome c release and caspase-3 cleavage. Cancer cells show 3–5 fold higher apoptosis rates post-ML-SA5 treatment compared to normal cells [5] [10].

Table 3: Calcium-Dependent Pathways Modulated by ML-SA5

PathwayKey MechanismFunctional Outcome
Lysosomal exocytosisCa²⁺-synaptotagmin vesicle fusionUranium clearance; Gb3 reduction
TFEB activationCalcineurin-mediated dephosphorylationLysosomal biogenesis; Autophagy flux
Mitochondrial apoptosisCa²⁺ overload → ROS → p53 activationCancer cell death (e.g., HCC, melanoma)

ML-SA5 thus exemplifies a pharmacophore capable of reprogramming cellular clearance pathways through precise modulation of lysosomal Ca²⁺ signaling.

Properties

CAS Number

2418670-70-7

Product Name

ML-SA5

IUPAC Name

1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide

Molecular Formula

C19H24ClN3O4S2

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3

InChI Key

YPPWKTIVYUTTEH-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3

Solubility

not available

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3

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